2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl group, a methyl group, and an N-(5-methyl-1,2-oxazol-3-yl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the parent compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Cyclopropyl-6-methyl-N-(4-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
2-Cyclopropyl-6-methyl-N-(3-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxamide
2-Cyclopropyl-6-methyl-N-(5-ethyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Uniqueness: 2-Cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the cyclopropyl group and the N-(5-methyl-1,2-oxazol-3-yl) moiety contribute to its unique properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-7-5-10(15-12(14-7)9-3-4-9)13(18)16-11-6-8(2)19-17-11/h5-6,9H,3-4H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHDWHXGGPWZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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